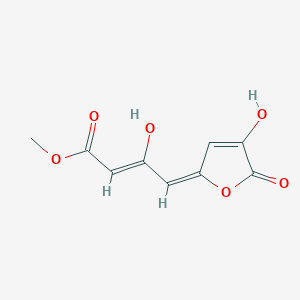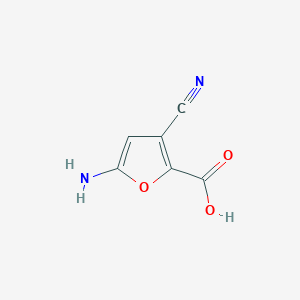![molecular formula C17H17NO3 B12864462 4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12864462.png)
4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(4-Morpholinyl)[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by the presence of a biphenyl core substituted with a morpholine ring and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Morpholinyl)[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the biphenyl intermediate with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 4’-(4-Morpholinyl)[1,1’-biphenyl]-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features allow it to interact with specific biological targets, making it useful in the development of new drugs.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the morpholine ring and carboxylic acid group can enhance the compound’s ability to interact with biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its biphenyl core provides rigidity, while the morpholine ring and carboxylic acid group offer sites for further functionalization, making it useful in the development of polymers and other materials.
作用机制
The mechanism of action of 4’-(4-Morpholinyl)[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(4-Morpholinyl)benzoic acid: Similar in structure but lacks the biphenyl core.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: Contains a biphenyl core with two carboxylic acid groups but lacks the morpholine ring.
4-(Morpholine-4-carbonyl)phenylboronic acid: Contains a morpholine ring and a boronic acid group but differs in the position and type of functional groups.
Uniqueness
4’-(4-Morpholinyl)[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its biphenyl core, morpholine ring, and carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple fields of research and industry.
属性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
4-(4-morpholin-4-ylphenyl)benzoic acid |
InChI |
InChI=1S/C17H17NO3/c19-17(20)15-3-1-13(2-4-15)14-5-7-16(8-6-14)18-9-11-21-12-10-18/h1-8H,9-12H2,(H,19,20) |
InChI 键 |
QHYKZFATZACCNU-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



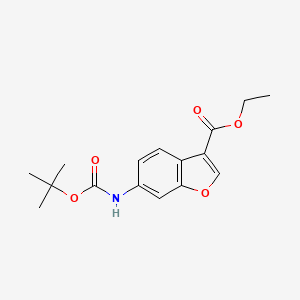
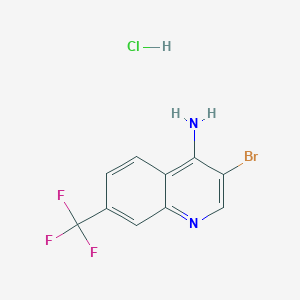
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
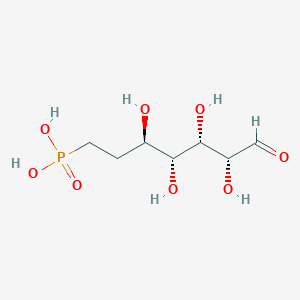
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
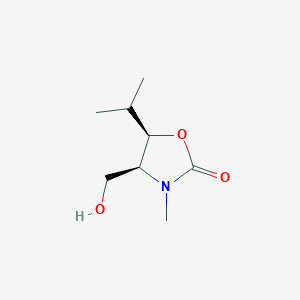
![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
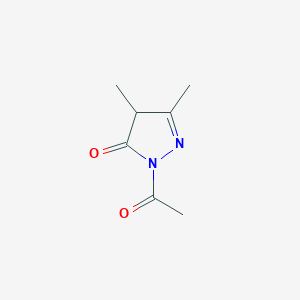
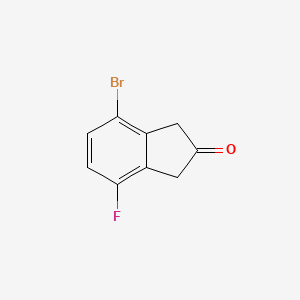
![5-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864450.png)

